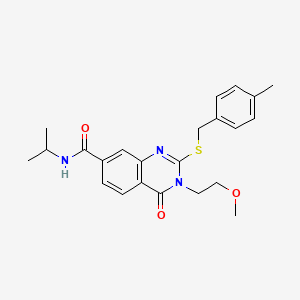

3,6-Difluoro-2-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,6-Difluoro-2-methylbenzaldehyde” is a chemical compound with the empirical formula C8H6F2O . It is a solid substance and is used in various research and development applications .

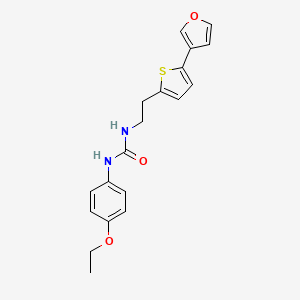

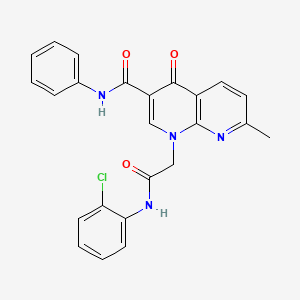

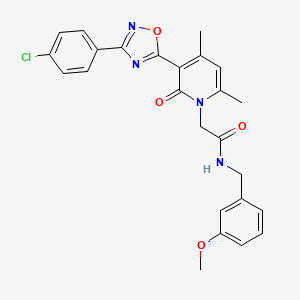

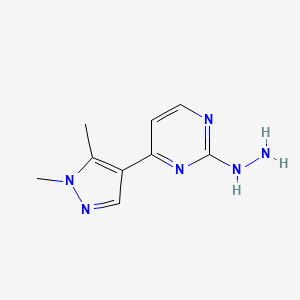

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1ccc(F)c(C=O)c1F . This indicates that the molecule consists of a benzene ring with two fluorine atoms, one methyl group, and one formyl group attached to it .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 156.13 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

Synthesis of Methylbenzaldehydes : Research has shown that methylbenzaldehydes, including derivatives similar to 3,6-Difluoro-2-methylbenzaldehyde, can be formed through sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions, highlighting their potential as value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).

Fluorescent pH Sensors : Certain methylbenzaldehyde derivatives have been utilized as highly selective and sensitive fluorescent pH sensors, which is valuable for studying biological organelles (Saha et al., 2011).

Ab Initio Study of Reaction Mechanisms : Research on 2-methylbenzaldehyde, a compound structurally related to this compound, has focused on determining the intermediate reaction mechanisms in acetalization processes, which can be relevant for understanding similar reactions involving this compound (Yusuf & Nasution, 2022).

Material Science and Catalysis

Catalytic Oxidation Processes : Studies have explored the catalytic oxidation of benzyl alcohols to corresponding aldehydes using water-soluble complexes, potentially applicable to the oxidation of similar compounds like this compound (Wu et al., 2016).

Fluorescent DNA-Binding Compounds : Derivatives of benzaldehyde, including those similar to this compound, have been synthesized and evaluated for their potential in fluorescent DNA-binding applications, showcasing their utility in biochemistry and molecular biology (Okuma et al., 2014).

Optical Material Applications : Studies have also investigated the nonlinear optical properties of benzaldehyde derivatives, indicating potential applications of this compound in optical materials and photonic devices (Jayareshmi, Robert, & Aruldhas, 2021).

Safety and Hazards

The safety data sheet for “3,6-Difluoro-2-methylbenzaldehyde” indicates that it is classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. The safety data sheet recommends avoiding dust formation and breathing mist, gas, or vapors . It also advises using personal protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

3,6-difluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVGOAFGSSAMJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)

![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)